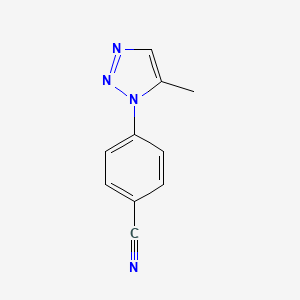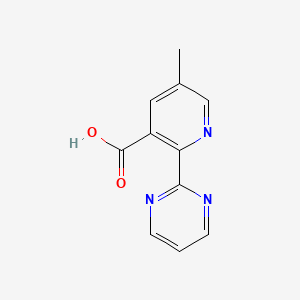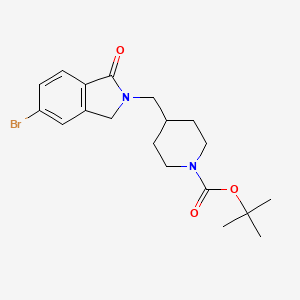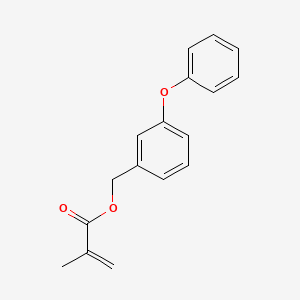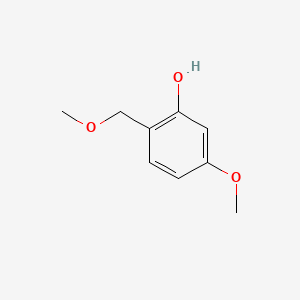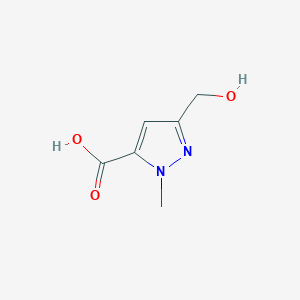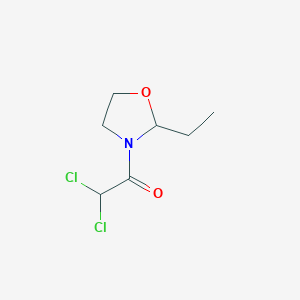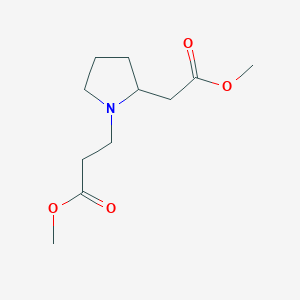
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C11H19NO4. It is a derivative of propanoic acid and contains a pyrrolidine ring, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
Starting Materials: 3-pyrrolidinylpropanoic acid and methanol.
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the methoxy-oxoethyl group, making it less versatile in certain reactions.
Ethyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-oxoethyl)pyrrolidin-1-yl)propanoate: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both the methoxy and oxoethyl groups, which enhance its reactivity and versatility in various chemical and biological applications
特性
CAS番号 |
1258431-36-5 |
|---|---|
分子式 |
C11H19NO4 |
分子量 |
229.27 g/mol |
IUPAC名 |
methyl 3-[2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-7-12-6-3-4-9(12)8-11(14)16-2/h9H,3-8H2,1-2H3 |
InChIキー |
RDEBIGSNNYUJQN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1CCCC1CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
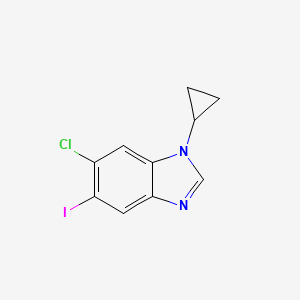

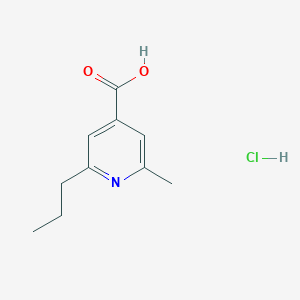
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
